molecular formula C23H18F2N4O2 B2616035 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea CAS No. 1796922-54-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea

Cat. No.: B2616035
CAS No.: 1796922-54-7
M. Wt: 420.42
InChI Key: LKLSCRIVJNOASN-OAQYLSRUSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazepine ring and the introduction of the difluorophenyl group. Common reagents used in these reactions include amines, isocyanates, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-dichlorophenyl)urea
  • 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-dibromophenyl)urea

Uniqueness

The uniqueness of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group, in particular, may enhance its stability and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSCRIVJNOASN-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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